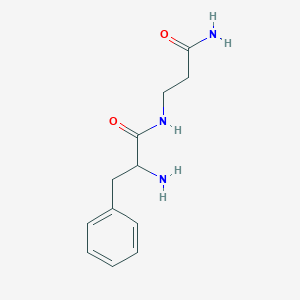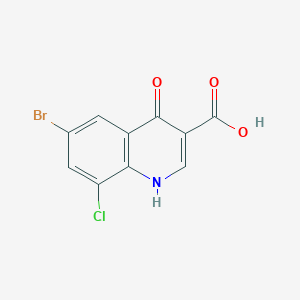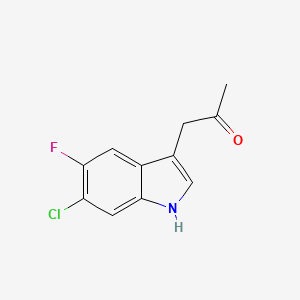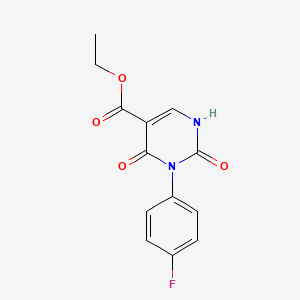
2-アミノ-N-(2-カルバモイルエチル)-3-フェニルプロパンアミド
概要
説明
2-Amino-N-(2-carbamoylethyl)-3-phenylpropanamide is a chemical compound with the molecular formula C12H17N3O2. It is a derivative of phenylpropanamide and contains functional groups such as an amino group, a carbamoyl group, and a phenyl ring
科学的研究の応用
Chemistry: In chemistry, 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, the compound is utilized to study protein interactions and enzyme activities. Its structural similarity to natural amino acids makes it a valuable tool in probing biological systems.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide is used in the production of polymers, coatings, and adhesives. Its unique chemical properties contribute to the enhancement of material performance.
作用機序
Target of Action
The primary targets of 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myeloid leukemia. HDAC1, or Histone Deacetylase 1, is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide acts as a dual inhibitor, showing inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound can disrupt their normal functions and lead to changes in cellular processes.
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC1 by 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide affects multiple biochemical pathways. The inhibition of Bcr-Abl can disrupt the tyrosine kinase pathway, leading to the suppression of cell proliferation. The inhibition of HDAC1 can lead to an increase in the acetylation of histones, resulting in the loosening of the DNA structure and changes in gene expression .
Result of Action
The inhibition of Bcr-Abl and HDAC1 by 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide can lead to potent antiproliferative activities against certain cancer cell lines. For example, it has been shown to have potent antiproliferative activities against the human leukemia cell line K562 and the prostate cancer cell line DU145 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide typically involves the reaction of 2-phenylpropionic acid with ethylenediamine and subsequent carbamylation. The reaction conditions include the use of coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reagents and precise control of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions: 2-Amino-N-(2-carbamoylethyl)-3-phenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: A compound with similar structural features used in cancer drug development.
Cholesteryl N-(2-dimethylaminoethyl)carbamate: Another carbamoyl derivative used in nasal vaccines.
Uniqueness: 2-Amino-N-(2-carbamoylethyl)-3-phenylpropanamide stands out due to its specific combination of functional groups and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery make it a unique and valuable compound.
特性
IUPAC Name |
2-amino-N-(3-amino-3-oxopropyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-10(8-9-4-2-1-3-5-9)12(17)15-7-6-11(14)16/h1-5,10H,6-8,13H2,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHUJHCYLOSVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1518179.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518180.png)







![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

